molecular formula C20H24N2O2 B6638084 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide

3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide

Cat. No. B6638084
M. Wt: 324.4 g/mol
InChI Key: ADASPSGRBMHLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide, also known as HPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has a molecular weight of 344.44 g/mol.

Mechanism of Action

The exact mechanism of action of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cell growth and survival. In cancer cells, 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In addition, 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been shown to inhibit the activity of the protein Bcl-2, which is involved in regulating apoptosis.
Biochemical and Physiological Effects:
3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, as well as neuroprotective effects in animal models of neurodegenerative diseases. In addition, 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide for use in cancer treatment. In addition, further research is needed to elucidate the exact mechanism of action of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide and its potential therapeutic applications in other diseases. Finally, clinical trials are needed to determine the safety and efficacy of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide in humans.

Synthesis Methods

The synthesis of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide can be achieved through a multi-step process involving the reaction of 3-(1-hydroxyethyl)pyrrolidine with N-phenylbenzamide. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, suggesting that it may have potential as a treatment for these neurodegenerative diseases.

properties

IUPAC Name

3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(23)18-10-11-22(14-18)13-16-6-5-7-17(12-16)20(24)21-19-8-3-2-4-9-19/h2-9,12,15,18,23H,10-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADASPSGRBMHLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide

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